molecular formula C17H17BrN4O B12009177 6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 364627-94-1

6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12009177
CAS No.: 364627-94-1
M. Wt: 373.2 g/mol
InChI Key: WQOHVEUWLNPAEG-UHFFFAOYSA-N
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Description

6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ( 364627-94-1) is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the 1,4-dihydropyrano[2,3-c]pyrazole class of heterocyclic compounds, a scaffold recognized for its significant and diverse biological potential in medicinal chemistry . Compounds within this structural class have demonstrated a broad spectrum of biological activities in scientific research, including antibacterial, anticancer, and antifungal properties . The molecular framework is frequently constructed via efficient multicomponent reactions (MCRs), making it a valuable scaffold for the generation of complex chemical libraries for biological screening . Notably, certain dihydropyrano[2,3-c]pyrazole derivatives have been identified as inhibitors of Ubiquitin Specific Protease 7 (USP7), a promising target in oncology and immunology . The presence of the 3-bromophenyl substituent in this specific compound suggests potential for unique target binding and interaction, meriting further investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to explore its full potential.

Properties

CAS No.

364627-94-1

Molecular Formula

C17H17BrN4O

Molecular Weight

373.2 g/mol

IUPAC Name

6-amino-4-(3-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H17BrN4O/c1-17(2,3)14-13-12(9-5-4-6-10(18)7-9)11(8-19)15(20)23-16(13)22-21-14/h4-7,12H,20H2,1-3H3,(H,21,22)

InChI Key

WQOHVEUWLNPAEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Reaction (MCR) Framework

The pyranopyrazole scaffold is typically constructed via a four-component reaction involving:

  • 3-Bromophenylhydrazine as the arylhydrazine component.

  • Ethyl acetoacetate or diethyl acetylenedicarboxylate as the diketone/diester precursor.

  • Malononitrile for cyano group introduction.

  • tert-Butyl aldehyde or tert-butyl ketone for tert-butyl substitution.

Reactions proceed under acidic or organocatalytic conditions. For example, l-proline (10 mol%) in solvent-free grinding achieves 93% yield in 10 minutes by activating the Knoevenagel condensation and Michael addition steps. The tert-butyl group’s steric bulk necessitates prolonged reaction times (2–4 hours) in conventional reflux systems.

Stepwise Synthesis for Regiochemical Control

To avoid regioselectivity challenges in MCRs, a stepwise approach is employed:

  • Pyrazole ring formation : 3-Bromophenylhydrazine reacts with tert-butyl ketone (e.g., 3,3-dimethyl-2-butanone) in ethanol under HCl catalysis (80°C, 6 hours) to yield 3-tert-butyl-5-methylpyrazole.

  • Pyran annulation : The pyrazole intermediate undergoes cyclocondensation with ethyl cyanoacetate and aryl aldehydes in DMF at 100°C, forming the dihydropyran ring.

Optimization of Reaction Conditions

Catalytic Systems

Comparative data for catalysts in pyranopyrazole synthesis:

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
l-ProlineSolvent-free25 (grinding)1093
DIPEAEthanol78 (reflux)4591
Amberlyst A21Ethanol253090
HClDMF10024085

Key findings:

  • Solvent-free grinding with l-proline minimizes side reactions (e.g., enol ether formation) and reduces energy input.

  • Protic solvents (ethanol) improve tert-butyl group solubility but require reflux conditions.

Functional Group Introduction

  • Cyano group : Malononitrile serves as the cyano source, reacting via Knoevenagel condensation with aldehydes. Excess malononitrile (1.2 equiv) suppresses dimerization.

  • Amino group : Post-synthetic reduction of nitro intermediates (e.g., using Fe/HCl in ethanol/water) introduces the amino group at position 6.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6):

    • tert-butyl protons: δ 1.27 (s, 9H).

    • Pyran H-4: δ 4.21 (s, 1H).

    • Aromatic H (3-bromophenyl): δ 7.45–7.62 (m, 4H).

  • LC-MS : Molecular ion peak at m/z 428.08 [M+H]⁺ confirms molecular weight (C₁₉H₁₈BrN₅O).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

  • XRD : Single-crystal analysis verifies planar pyranopyrazole core and tert-butyl group orientation.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)Source
3-Bromophenylhydrazine450Sigma-Aldrich
Malononitrile220TCI Chemicals
l-Proline150Alfa Aesar

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Primary amines

    Substitution: Azido or thio-substituted derivatives

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various multicomponent reactions involving pyrazole derivatives. These reactions often utilize readily available reagents and conditions that allow for the formation of complex heterocyclic structures. For instance, recent studies have highlighted the efficacy of one-pot reactions that yield high-purity products with minimal by-products, showcasing the compound's versatility in synthetic chemistry .

Biological Activities

Research has indicated that compounds like 6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit a range of biological activities:

1. Antimicrobial Properties
Studies have demonstrated that derivatives of this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, when tested against Staphylococcus aureus and Escherichia coli, certain derivatives showed inhibition zones comparable to standard antibiotics like ampicillin . This suggests potential applications in developing new antibacterial agents.

2. Antitubercular Activity
Recent investigations into substituted pyrazoles have revealed promising antitubercular properties. Compounds similar to this compound were found to exhibit activity against Mycobacterium tuberculosis, indicating their potential role in tuberculosis treatment .

3. Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity. Research into related pyrazole compounds has shown that they can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Antibacterial Screening
A study conducted by Foroughifar et al. (2018) utilized a library of pyrano[2,3-c]pyrazoles in antibacterial screening. The synthesized compounds were tested against various bacterial strains, revealing that several exhibited significant antibacterial activity with zones of inhibition ranging from 10 to 22 mm .

Case Study 2: Multicomponent Reactions
In a review by MDPI (2021), multicomponent reactions were discussed as an effective method for synthesizing biologically active pyrazoles. The study emphasized the potential of these compounds in medicinal chemistry and their ability to form complex structures under mild conditions .

Mechanism of Action

The mechanism of action of 6-amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Their Implications

Table 1: Key Substituent Comparisons
Compound Name Position 4 Aryl Group Position 3 Substituent Notable Features Biological Activity/Application
Target Compound 3-Bromophenyl tert-Butyl High lipophilicity, steric bulk Potential enzyme inhibition
6-Amino-4-(4-bromophenyl)-3-methyl-... (, entry 2) 4-Bromophenyl Methyl Smaller substituent, para-bromo position Catalytic applications
6-Amino-4-(3,4,5-trimethoxyphenyl)-3-tert-butyl-... () 3,4,5-Trimethoxyphenyl tert-Butyl Electron-rich aryl group Unspecified (structural analogue)
6-Amino-4-(5-methoxy-2-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-3-methyl-... (11i, ) Complex aryl-ether Methyl Trifluoromethoxy group, enhanced polarity PDE2 inhibition (IC₅₀ = 12 nM)
AMDPC (6-Amino-4-(2-hydroxyphenyl)-3-methyl-..., ) 2-Hydroxyphenyl Methyl Hydroxyl group for H-bonding Anticancer (BCAP-37 cell inhibition)

Key Observations :

  • tert-Butyl vs.
  • Bromo Position : The meta-bromophenyl group in the target compound may induce distinct electronic and steric effects compared to para-bromo derivatives (), influencing binding interactions in enzyme pockets .
  • Electron-Withdrawing Groups: Compounds with trifluoromethoxy or cyano groups (e.g., 11i, 11j) exhibit higher polarity, which may improve solubility but reduce cell permeability compared to the bromophenyl-tert-butyl combination .

Key Observations :

  • The target compound’s synthesis likely follows multi-component protocols similar to and , though its tert-butyl group may necessitate optimized conditions for steric hindrance mitigation.
  • Green methods (e.g., ) offer higher yields and sustainability compared to traditional acetic anhydride routes .

Key Observations :

  • tert-Butyl Impact : The tert-butyl group in the target compound could improve hydrophobic interactions in enzyme active sites, analogous to trifluoromethoxy in 11i .
  • Halogen Effects : Bromine’s meta position may offer optimal steric and electronic effects compared to para-bromo () or chloro derivatives () .
  • Amino-Cyano Synergy: The conserved amino-cyano motif across analogues (e.g., ) suggests critical roles in H-bonding and π-stacking interactions .

Biological Activity

6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that belongs to the class of pyranopyrazoles, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19BrN4O. The compound features a dihydropyrano core fused with a pyrazole ring, which is critical for its biological activity. The presence of the bromophenyl and tert-butyl groups contributes to its lipophilicity and receptor interaction capabilities.

Antitumor Activity

Recent studies have indicated that pyranopyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown potent inhibitory effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In one study, derivatives were tested against breast cancer cell lines, revealing enhanced cytotoxicity when combined with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of pyranopyrazole derivatives has been documented extensively. In vitro studies demonstrated that compounds structurally related to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed inhibition zones comparable to standard antibiotics such as ciprofloxacin .

Anti-inflammatory and Analgesic Properties

Compounds in this class have also been evaluated for their anti-inflammatory effects. Research has shown that certain pyranopyrazole derivatives can significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Effect on Activity
Bromine Substitution Enhances lipophilicity and receptor binding
Tert-butyl Group Increases steric bulk, potentially improving selectivity
Amino Group Essential for hydrogen bonding interactions

Case Studies

  • Antitumor Synergy : A study involving the combination of pyranopyrazole derivatives with doxorubicin showed a significant synergistic effect in MDA-MB-231 breast cancer cells. The combination therapy resulted in higher apoptosis rates compared to either agent alone .
  • Antimicrobial Screening : Compounds were screened against clinical strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) ranging from 20.85 μM to 250 μM for the most active derivatives .

Q & A

Q. Table 1: Comparison of Synthetic Methods

Catalyst/ConditionsReaction TimeYield (%)Purity (HPLC)Reference
[Et₃NH][HSO₄], solvent-free, 80°C45 min92>98%
Ethanol/H₂O, triethylamine60 min8895%

Basic: How is the compound characterized spectroscopically to confirm its structure?

Methodological Answer:
Structural confirmation relies on:

  • IR Spectroscopy : Peaks at 3412–3348 cm⁻¹ (NH₂ stretching), 2258 cm⁻¹ (C≡N), and 1600 cm⁻¹ (aromatic C=C) .
  • ¹H/¹³C NMR : Key signals include δ 1.79 ppm (tert-butyl CH₃), 4.56 ppm (pyran CH), and aromatic protons at 7.11–7.57 ppm .
  • Mass Spectrometry : HRMS (ESI) confirms the molecular ion [M+H]⁺, e.g., m/z 331.0116 for bromophenyl derivatives .

Advanced: How do substituents on the phenyl ring influence biological activity in pyrano[2,3-c]pyrazole derivatives?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : 3-Bromo or nitro substituents enhance antihypertensive activity via calcium channel blockade, mimicking nifedipine analogs .
  • Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups reduce vasorelaxant effects but improve solubility for antibacterial applications .

Q. Table 2: Substituent Effects on Bioactivity

Substituent (Position)Bioactivity TrendMechanism InsightReference
3-Bromo (meta)↑ AntihypertensiveCalcium channel antagonism
4-Methoxy (para)↑ AntibacterialEnhanced membrane permeation

Advanced: How does X-ray crystallography inform the reactivity and stability of this compound?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Planarity : The pyranopyrazole core is planar, facilitating π-π stacking interactions with biological targets .
  • Hydrogen Bonding : The NH₂ group forms intermolecular H-bonds (N–H⋯N), stabilizing the dihydropyrano ring conformation .
  • Steric Effects : The tert-butyl group induces torsional strain in the pyrazole ring, potentially reducing metabolic degradation .

Advanced: What strategies optimize synthetic yield and purity for scale-up?

Methodological Answer:
Critical parameters include:

  • Catalyst Loading : 10 mol% [Et₃NH][HSO₄] maximizes yield (92%) while minimizing byproducts .
  • Solvent Selection : Ethanol/water mixtures (3:1) improve solubility of aryl aldehydes and reduce side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity, validated by HPLC .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability : Antihypertensive activity (IC₅₀ = 12 μM in aortic rings ) vs. antibacterial MIC values (32 μg/mL ) reflect target-specific mechanisms.
  • Substituent Positioning : Meta-bromo derivatives show stronger calcium channel effects than para-substituted analogs due to steric alignment .
  • Solution vs. Solid-State Interactions : Crystallographic data (e.g., H-bonding networks) may not translate directly to in vitro assays, requiring molecular dynamics simulations .

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